molecular formula C12H13N3O3 B12115638 4-Hydroxy-6-ethoxyquinoline-3-carbohydrazide

4-Hydroxy-6-ethoxyquinoline-3-carbohydrazide

Katalognummer: B12115638
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: UEBGPELRWOOKKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4-Hydroxy-6-ethoxyquinoline-3-carbohydrazide typically involves the reaction of 4-hydroxy-6-ethoxyquinoline with hydrazine hydrate under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Hydroxy-6-ethoxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-6-ethoxyquinoline-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-6-ethoxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-6-ethoxyquinoline-3-carbohydrazide can be compared with other quinoline derivatives, such as:

    4-Hydroxyquinoline-3-carbohydrazide: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    6-Ethoxyquinoline-3-carbohydrazide: Lacks the hydroxy group, which may influence its solubility and interaction with molecular targets.

    Quinoline-3-carbohydrazide: Lacks both the hydroxy and ethoxy groups, making it less versatile in terms of chemical modifications and applications.

The presence of both hydroxy and ethoxy groups in this compound makes it unique and potentially more effective in certain applications compared to its analogs.

Eigenschaften

Molekularformel

C12H13N3O3

Molekulargewicht

247.25 g/mol

IUPAC-Name

6-ethoxy-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C12H13N3O3/c1-2-18-7-3-4-10-8(5-7)11(16)9(6-14-10)12(17)15-13/h3-6H,2,13H2,1H3,(H,14,16)(H,15,17)

InChI-Schlüssel

UEBGPELRWOOKKO-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.